molecular formula C19H20N4O4 B11444955 ethyl 6-acetylimino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

ethyl 6-acetylimino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B11444955
M. Wt: 368.4 g/mol
InChI Key: KSLNTZQUHIHGPZ-UHFFFAOYSA-N
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Description

Ethyl 6-acetylimino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-acetylimino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the tricyclic core: This can be achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.

    Introduction of functional groups: The acetylimino and oxo groups are introduced through selective reactions, such as acylation and oxidation, under controlled conditions.

    Esterification: The final step involves the esterification of the carboxylate group with ethanol, typically using an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-acetylimino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the oxo and acetylimino groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the tricyclic core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield compounds with additional ketone or carboxyl groups, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 6-acetylimino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[840

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a scaffold for designing new pharmaceuticals.

    Materials Science: Its tricyclic core could be useful in the development of new materials with specific electronic or mechanical properties.

    Biological Studies: The compound could be used as a probe to study biological processes, particularly those involving tricyclic structures.

Mechanism of Action

The mechanism of action of ethyl 6-acetylimino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate depends on its specific application. In medicinal chemistry, it might interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Ethyl 6-acetylimino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can be compared with other tricyclic compounds, such as:

    Tricyclic Antidepressants: These compounds also have a tricyclic core but differ in their functional groups and specific applications.

    Tricyclic Aromatic Hydrocarbons: These compounds have a similar core structure but lack the functional groups present in this compound.

The uniqueness of ethyl 6-acetylimino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[840

Properties

Molecular Formula

C19H20N4O4

Molecular Weight

368.4 g/mol

IUPAC Name

ethyl 6-acetylimino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

InChI

InChI=1S/C19H20N4O4/c1-5-27-19(26)14-10-13-16(23(11(2)3)17(14)20-12(4)24)21-15-8-6-7-9-22(15)18(13)25/h6-11H,5H2,1-4H3

InChI Key

KSLNTZQUHIHGPZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C)C(C)C

Origin of Product

United States

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